molecular formula C8H11NO B15309507 (2-(Furan-3-yl)cyclopropyl)methanamine

(2-(Furan-3-yl)cyclopropyl)methanamine

Cat. No.: B15309507
M. Wt: 137.18 g/mol
InChI Key: TUEKSLWRLNYHCW-UHFFFAOYSA-N
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Description

(2-(Furan-3-yl)cyclopropyl)methanamine is an organic compound with the molecular formula C8H11NO It consists of a cyclopropyl group attached to a methanamine moiety, which is further connected to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Furan-3-yl)cyclopropyl)methanamine typically involves the cyclopropanation of a furan derivative followed by amination. One common method includes the reaction of furan-3-carboxaldehyde with cyclopropylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and efficiency, possibly incorporating continuous flow techniques and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2-(Furan-3-yl)cyclopropyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hypervalent iodine reagents such as PhI(OAc)2 in combination with TEMPO.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Imines, nitriles, and oximes.

    Reduction: Secondary and tertiary amines.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

(2-(Furan-3-yl)cyclopropyl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-(Furan-3-yl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and cyclopropyl group can engage in π-π interactions and hydrophobic interactions, respectively, while the amine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2-(Furan-2-yl)cyclopropyl)methanamine
  • (5-(Pyridin-3-yl)furan-2-yl)methanamine
  • (5-(Pyridin-2-yl)furan-2-yl)methanamine

Uniqueness

(2-(Furan-3-yl)cyclopropyl)methanamine is unique due to the specific positioning of the furan ring and cyclopropyl group, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

[2-(furan-3-yl)cyclopropyl]methanamine

InChI

InChI=1S/C8H11NO/c9-4-7-3-8(7)6-1-2-10-5-6/h1-2,5,7-8H,3-4,9H2

InChI Key

TUEKSLWRLNYHCW-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C2=COC=C2)CN

Origin of Product

United States

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